molecular formula C8H10ClNS B13066131 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole

2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B13066131
M. Wt: 187.69 g/mol
InChI Key: YBUKPTGFOMUVPX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.63 g/mol . It is characterized by a benzothiazole core that is partially saturated in the 4,5,6,7-positions, a feature known to influence the pharmacological profile of such molecules. The reactive chloromethyl group at the 2-position makes this compound a highly versatile and valuable building block in organic and medicinal chemistry synthesis . The 4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is a privileged structure in drug discovery. Derivatives based on this core have been identified as possessing a wide range of pharmacological activities, serving as p53 inactivators, antitumor agents, DNA gyrase inhibitors, and dopamine receptor modulators . This scaffold is frequently incorporated into more complex molecules, such as azo dyes, for further pharmacological evaluation and development . As a synthetic intermediate, 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole provides researchers with a critical handle for structural diversification. The chloromethyl group can undergo various substitution reactions, enabling the attachment of diverse functional groups and the construction of compound libraries for biological screening. This compound is intended for use in research and development activities, including the synthesis of novel molecules for potential therapeutic applications. This product is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or any form of human use.

Properties

IUPAC Name

2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUKPTGFOMUVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole ring system. The chloromethyl group is introduced via chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to the corresponding thiol or amine derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihyperlipidemic Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit antihyperlipidemic properties. For instance, a related compound demonstrated favorable interactions with molecular targets associated with hyperlipidemia, such as Niemann Pick C1 Like1 protein (NPC1L1) and ATP citrate lyase (ACL) . The docking studies revealed that these compounds could inhibit lipid absorption and synthesis.

Case Study: LM-1554

  • Compound : 2-chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-one (related to 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole)
  • Findings : Exhibited significant antihyperlipidemic activity in animal models with a high safety profile .

Antimicrobial Properties

Research has shown that benzothiazole derivatives possess antimicrobial activities against various pathogens. For example, compounds derived from benzothiazole have been synthesized and tested for their antibacterial and antifungal properties.

Data Table: Antimicrobial Activity of Benzothiazole Derivatives

CompoundPathogen TestedZone of Inhibition (mm)
154aPseudomonas aeruginosa22
154bAspergillus fumigatus21
154cCandida albicans20

These results indicate the potential of these compounds in developing new antimicrobial agents .

Synthesis and Pharmacological Studies

The synthesis of 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole involves various chemical reactions that can yield derivatives with enhanced biological activity. The modification of the benzothiazole structure has been shown to improve pharmacological profiles.

Synthesis Overview

  • Various substituted aldehydes can be reacted with the base compound to yield derivatives with different biological activities.
  • The reaction conditions typically involve heating in solvents such as ethanol at controlled temperatures .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzothiazole ring system can interact with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Variations

The benzothiazole scaffold is highly modifiable, with substituents dictating physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications References
2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole -CH₂Cl at C2 193.71 Synthetic intermediate
(±)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole -NH₂ at C2 and C6 185.27 Potential biological activity
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate -NH₂ at C2, -COOCH₃ at C5 212.27 Drug discovery
Ethyl 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate -CH₃ at C2, -COOCH₂CH₃ at C6 241.31 Chiral synthesis
Azo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazole Azo (-N=N-) groups at C2 300–400 (varies) Corrosion inhibition

Key Observations :

  • Chloromethyl Group: Enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., alkylation). This contrasts with amino (-NH₂) or carboxylate (-COOR) groups, which improve solubility and metal-binding capacity .
  • Azo Derivatives : Exhibit planar structures stabilized by π-π interactions and hydrogen bonding, critical for adsorption on metal surfaces in corrosion inhibition .
Antimicrobial Activity
  • A 4,5,6,7-tetrahydro-1,3-benzothiazole ligand complexed with Fe(III) demonstrated superior antimycobacterial activity against Mycobacterium tuberculosis compared to free ligands, highlighting the role of metal coordination .
  • Comparison : Chloromethyl derivatives are less studied for antimicrobial activity but are pivotal in synthesizing bioactive molecules like pramipexole, a dopamine agonist for Parkinson’s disease .
Antiplatelet Activity
  • Tetrahydrobenzothiazole derivatives with thieno-tetrahydropyridine moieties (e.g., compound C1) showed enhanced antiplatelet aggregation activity compared to the reference drug ticlopidine .

Biological Activity

2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C8_8H10_{10}ClNS
  • Molecular Weight : 175.69 g/mol
  • CAS Number : 46784932
  • Structure : The compound features a chloromethyl group attached to a tetrahydro-benzothiazole ring system, which is crucial for its biological activity.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their pharmacological properties. The biological activity of 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole can be categorized into several key areas:

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds with the benzothiazole moiety can inhibit the growth of various cancer cell lines:

  • Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.
  • Case Study : A study reported that a related benzothiazole derivative demonstrated potent activity against human breast cancer cell lines, with IC50_{50} values in the low micromolar range .

Antimicrobial Activity

The antimicrobial potential of benzothiazoles has been well-documented. 2-(Chloromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole has shown effectiveness against various bacterial strains:

  • Testing Method : Minimum inhibitory concentration (MIC) assays have been utilized to evaluate the antimicrobial efficacy.
  • Results : Compounds in this class displayed significant activity against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Benzothiazole derivatives have also been explored for their antiviral properties:

  • Mechanism : These compounds may interfere with viral replication processes.
  • Research Findings : In vitro studies have indicated that certain benzothiazoles can inhibit the replication of viruses such as HIV and influenza .

Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInhibits growth in various cancer cell lines
AntimicrobialEffective against multiple bacterial strains
AntiviralInhibits viral replication

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives:

  • Substituents : Variations in substituents on the benzothiazole ring can significantly affect potency and selectivity.
  • Research Insights : Studies suggest that electron-withdrawing groups enhance anticancer and antimicrobial activities .

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